
(3-Formyl-2,4-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formyl-2,4-dimethoxyphenyl)boronic acid is an organic compound with the molecular formula C9H11BO5 and a molecular weight of 209.99 g/mol . It is a boronic acid derivative, characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-formyl-2,4-dimethoxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Carboxy-2,4-dimethoxyphenylboronic acid.
Reduction: 3-(Hydroxymethyl)-2,4-dimethoxyphenylboronic acid.
Scientific Research Applications
(3-Formyl-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-Formyl-2,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Formyl-2,4-dimethoxyphenyl)boronic acid can be compared with other boronic acids, such as:
3,4-Dimethoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain coupling reactions.
3-Formylphenylboronic acid: Similar structure but lacks the methoxy groups, affecting its electronic properties and reactivity.
2,6-Dimethoxyphenylboronic acid: Different substitution pattern on the phenyl ring, leading to different reactivity and applications.
The presence of both formyl and methoxy groups in this compound makes it unique and versatile for various synthetic applications.
Properties
Molecular Formula |
C9H11BO5 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(3-formyl-2,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-7(10(12)13)9(15-2)6(8)5-11/h3-5,12-13H,1-2H3 |
InChI Key |
XDSWOCDVIGVYCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


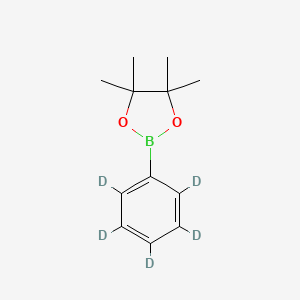
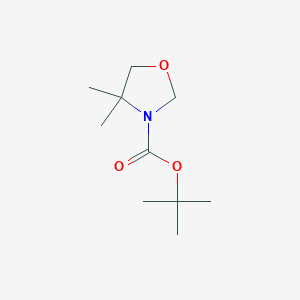
![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)
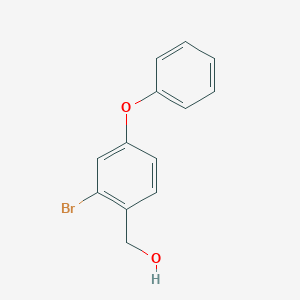
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)

![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
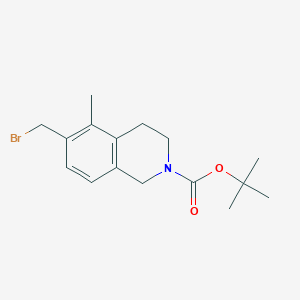


![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
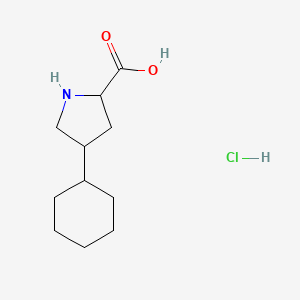
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
